1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Overview
Description
1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H4F6 and a molecular weight of 214.11 g/mol . This compound is characterized by the presence of three fluorine atoms on the benzene ring and a trifluoroethyl group attached to the second carbon of the benzene ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene typically involves the introduction of trifluoroethyl groups to a fluorinated benzene ring. One common method involves the reaction of 1,3,5-trifluorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Trifluoroacetic acid.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is largely dependent on its interaction with other molecules. The trifluoroethyl group can form hydrogen bonds with Lewis bases, while the fluorine atoms on the benzene ring can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenylethane: Similar structure but lacks the additional fluorine atoms on the benzene ring.
2,2,2-Trifluoroethyl benzene: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and unique electronic effects that can be exploited in various applications .
Properties
IUPAC Name |
1,3,5-trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-4-1-6(10)5(7(11)2-4)3-8(12,13)14/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGCLJPIVXNHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241312 | |
Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-27-9 | |
Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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